molecular formula C9H13N3 B12430488 N-methyl-4-pyrimidin-5-ylbut-3-en-1-amine

N-methyl-4-pyrimidin-5-ylbut-3-en-1-amine

Cat. No.: B12430488
M. Wt: 163.22 g/mol
InChI Key: XBTZRFSIPNDBPJ-UHFFFAOYSA-N
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Description

Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine is a compound with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the pyrimidine ring makes this compound of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method involves the use of a Diels-Alder reaction between a pyrimidine derivative and an appropriate diene, followed by reduction and alkylation steps . The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, alkoxides, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alkylated amines .

Scientific Research Applications

Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. This interaction can lead to various biological effects, including antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine include other pyrimidine derivatives, such as:

Uniqueness

Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the but-3-en-1-yl group attached to the pyrimidine ring differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic potentials .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

N-methyl-4-pyrimidin-5-ylbut-3-en-1-amine

InChI

InChI=1S/C9H13N3/c1-10-5-3-2-4-9-6-11-8-12-7-9/h2,4,6-8,10H,3,5H2,1H3

InChI Key

XBTZRFSIPNDBPJ-UHFFFAOYSA-N

Canonical SMILES

CNCCC=CC1=CN=CN=C1

Origin of Product

United States

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